N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by the presence of trifluoromethyl groups, phosphanyl groups, and sulfinamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The trifluoromethyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phosphanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The sulfinamide functionality can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted sulfinamides and phosphanyl derivatives, such as:
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea .
- 3,5-Bis(trifluoromethyl)phenyl isocyanate .
- Various arylbis(2-oxazolinylaryl)phosphines .
Uniqueness
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of trifluoromethyl, phosphanyl, and sulfinamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C28H38F6NOPS |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H38F6NOPS/c1-24(2,3)37(25(4,5)6)22-14-12-11-13-21(22)23(35(10)38(36)26(7,8)9)18-15-19(27(29,30)31)17-20(16-18)28(32,33)34/h11-17,23H,1-10H3 |
InChI Key |
BELUDLNVUMPTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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